molecular formula C14H11N B1295277 4-Benzylbenzonitrile CAS No. 23450-31-9

4-Benzylbenzonitrile

Cat. No.: B1295277
CAS No.: 23450-31-9
M. Wt: 193.24 g/mol
InChI Key: CPRFNWUIJASATH-UHFFFAOYSA-N
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Description

4-Benzylbenzonitrile (4-BBN) is an organic compound with the molecular formula C11H11N. It is a colorless liquid that is used in the synthesis of organic materials and in the study of biochemistry and physiology. 4-BBN is a versatile compound that can be used in a variety of applications, from the synthesis of pharmaceuticals to the study of enzyme-catalyzed reactions.

Scientific Research Applications

Cancer Research

4-Benzylbenzonitrile and related compounds have been studied for their potential applications in cancer treatment. A study found that a family of compounds, including benzonitriles, demonstrated significant cytotoxicity against breast and colorectal cancer cells, indicating potential as anticancer agents. These compounds induced apoptosis and inhibited cell proliferation, highlighting their relevance in cancer research (Pilon et al., 2020).

Spectroscopy and Kinetics

Benzonitriles have been used to study solvent-dependent spectroscopic properties and kinetics. Research involving aminobenzonitriles, including 4-aminobenzonitrile, showed variations in fluorescence and emission decays across different solvents, contributing to a better understanding of charge transfer processes (Dahl et al., 2005).

Electrochemistry

In electrochemistry, this compound derivatives have been explored for their role in the arylation of iodoaromatics. A study described the electrochemical reduction of iodoaromatics, including 4-iodobenzonitrile, leading to cross-coupling products, which is important for developing new electrochemical synthesis methods (Gallardo & Soler, 2017).

Material Science

This compound derivatives have been used in material science, particularly in the study of mesomorphic properties. Research on 4-benzoylaminobenzonitrile derivatives revealed their higher transition temperatures due to intramolecular hydrogen bonding, which is crucial for understanding material properties (Hashimoto et al., 2003).

Surface Chemistry

Surface-enhanced Raman scattering studies involving 4-aminobenzonitrile adsorbed on silver surfaces have contributed to the understanding of molecular interactions at surfaces. This research is significant for applications in surface chemistry and nanotechnology (Park et al., 1993).

Safety and Hazards

4-Benzylbenzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Mechanism of Action

Target of Action

Benzonitrile, a related compound, is known to play key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, a widely used advanced coating .

Mode of Action

It is synthesized from benzaldehyde and hydroxylamine hydrochloride, which is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .

Biochemical Pathways

Benzyl nitrile, a related compound, is generated from L-phenylalanine via phenylacetaldoxime in tea . This biochemical pathway involves the conversion of L-phenylalanine into phenylacetaldoxime, which is then converted into benzyl nitrile .

Pharmacokinetics

The pharmacokinetics of related compounds, such as benzylpenicillin, have been studied extensively .

Result of Action

The related compound benzonitrile is known to play key roles in the synthesis of various compounds and serves as a prominent intermediate in the production of certain coatings .

Action Environment

The action, efficacy, and stability of 4-Benzylbenzonitrile can be influenced by various environmental factors. For instance, the synthesis of benzonitrile, a related compound, from benzaldehyde and hydroxylamine hydrochloride, can be affected by factors such as reaction time, corrosion, recovery of hydrochloric acid, and the use of metal salt catalysts .

Biochemical Analysis

Biochemical Properties

4-Benzylbenzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, such as proteins and nucleic acids. Additionally, this compound can form coordination complexes with transition metals, which can influence its biochemical activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of certain kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For instance, this compound has been found to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450s, by binding to their active sites. This binding can prevent the enzymes from catalyzing their normal reactions, leading to the accumulation of substrates and the formation of reactive intermediates. Additionally, this compound can interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA. These interactions can result in changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. This degradation can lead to the formation of by-products that may have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can cause significant toxicity. High doses of this compound have been associated with liver and kidney damage, as well as alterations in blood chemistry. These toxic effects are likely due to the formation of reactive intermediates and the subsequent damage to cellular components. Threshold effects have been observed, where certain dosages lead to a sudden increase in toxicity, indicating a non-linear dose-response relationship .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble products that can be excreted from the body. The interaction with these metabolic pathways can influence the overall metabolic flux and the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The distribution of this compound within tissues can be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic enzymes. Additionally, this compound can be found in the mitochondria, where it may influence mitochondrial function and energy metabolism. The localization of this compound to specific subcellular compartments is likely mediated by targeting signals and post-translational modifications that direct it to these locations .

Properties

IUPAC Name

4-benzylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRFNWUIJASATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178003
Record name Benzonitrile, 4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23450-31-9
Record name Benzonitrile, 4-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023450319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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